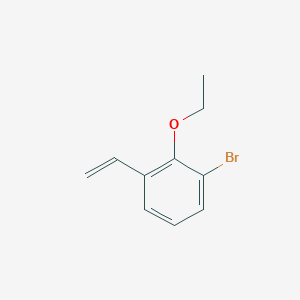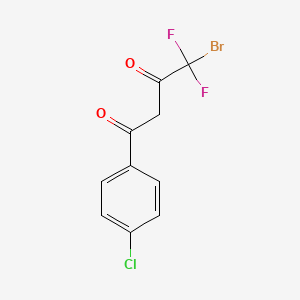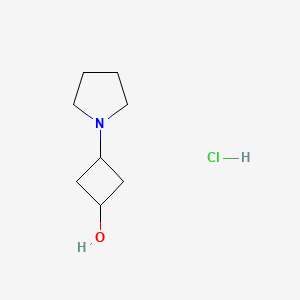
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is 1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H . This indicates the presence of a pyrrolidin-1-yl group attached to a cyclobutan-1-ol group, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has a molecular weight of 177.67 g/mol. It is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
New 2-(pyrrolidine-3-yl)acetic acid derivatives, cyclic γ-aminobutyric acid analogues with additional substitution at the 4-position, were synthesized. Key steps included intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz et al., 2019).
Synthesis of 4-Substituted Pyrrolidin-3-ols
The asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams produced trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group. These compounds serve as chiral building blocks for the synthesis of bioactive pyrrolidines (Karlsson & Högberg, 2001).
Catalytic and Bioactive Molecule Development
Development of Bioactive Molecules
A large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, was achieved in 51% overall yield through a series of reactions including 1,3-dipolar cycloaddition and subsequent reduction (Kotian et al., 2005).
Structural and Molecular Studies
Molecular Structure Analysis
The molecule C11H12N2O4 consists of a 3-azabicyclo[3.2.0]heptane group with a nearly planar cyclobutane ring fused to a pyrrolidine ring and bonded to a 2,6-dioxopiperidine ring at the 3-position. This structure revealed significant intermolecular interactions and weak π-ring interactions, linking molecules into infinite chains (Hijji et al., 2009).
Safety And Hazards
The safety information for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVSAXQIKHOND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
CAS RN |
1807941-15-6 |
Source


|
| Record name | 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

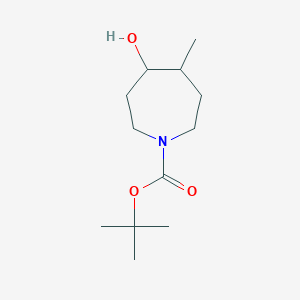

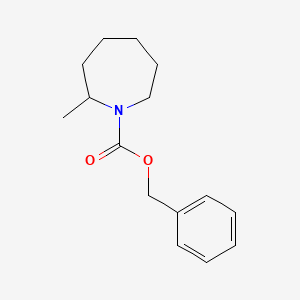
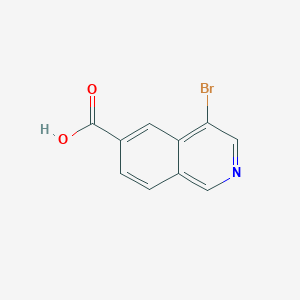
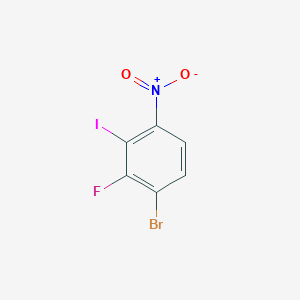
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
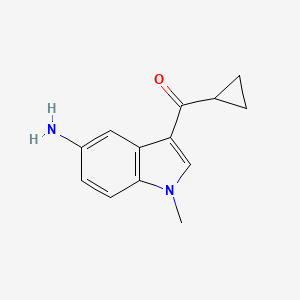
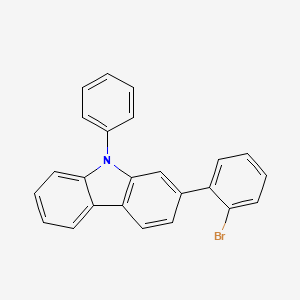
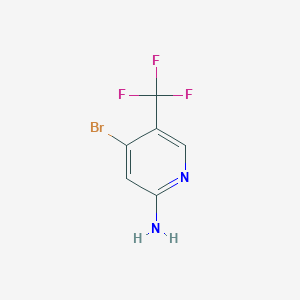
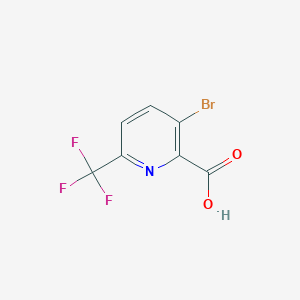
![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
